[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is a chemical compound with the molecular formula C13H16N4O2. This compound features a quinazoline ring system, which is known for its biological activity and potential therapeutic applications. The presence of both an amino group and a morpholine ring in its structure suggests that it may have interesting chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as n-(4-phenylamino-quinazolin-6-yl)-acrylamide and 3-(2-aminoquinazolin-6-yl)-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide have been shown to target the proto-oncogene tyrosine-protein kinase src and tyrosine-protein kinase lck respectively . These proteins play crucial roles in cell growth and differentiation.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might bind to the active site of the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of plasmodium falciparum 3d7, suggesting a potential role in antimalarial pathways .
Pharmacokinetics
A related compound, 2-aminoquinazolin-4-(3h)-one derivative, showed good pharmacokinetics with a high exposure (auc 24h = 4157 μg∙h/mL) in in vivo studies . This suggests that [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol might also have favorable ADME properties.
Result of Action
A related compound, 2-aminoquinazolin-4-(3h)-one, showed significant antiviral activity against severe acute respiratory syndrome coronavirus 2 (sars-cov-2) with no cytotoxicity . This suggests that this compound might also have significant biological effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazoline core, followed by the introduction of the amino group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be investigated for their potential to treat diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in various industrial applications and as intermediates in organic synthesis.
Uniqueness
What sets [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol apart is the combination of the quinazoline core with the morpholine ring and an amino group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-10(6-17)7-18/h1-2,5,8,10,18H,3-4,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHUJURUIXFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2C=C(C=C3)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516779-11-5 |
Source
|
Record name | [4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.